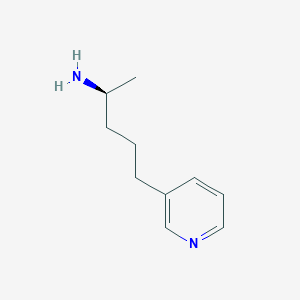

(S)-2-Amino-5-(3-pyridyl)pentane

Descripción general

Descripción

(S)-2-Amino-5-(3-pyridyl)pentane is a chiral compound that features a pyridine ring attached to a pentane chain with an amino group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-5-(3-pyridyl)pentane typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-pyridinecarboxaldehyde and (S)-2-aminopentane.

Reductive Amination: The key step involves the reductive amination of 3-pyridinecarboxaldehyde with (S)-2-aminopentane using a reducing agent such as sodium triacetoxyborohydride in the presence of an acid catalyst like acetic acid.

Purification: The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: (S)-2-Amino-5-(3-pyridyl)pentane undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products:

Oxidation Products: Imines, nitriles.

Reduction Products: Piperidine derivatives.

Substitution Products: Amides, carbamates.

Aplicaciones Científicas De Investigación

Antidepressant Activity

(S)-2-Amino-5-(3-pyridyl)pentane is primarily investigated for its antidepressant properties. As an SSRI, it functions by inhibiting the reuptake of serotonin in the brain, which is crucial for mood regulation. Research indicates that compounds with a similar structure exhibit significant antidepressant effects, making this compound a candidate for further development in treating major depressive disorder (MDD) and anxiety disorders .

Neuroprotective Effects

Studies have shown that this compound may possess neuroprotective properties, potentially offering benefits in conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter levels suggests it could help in mitigating neurodegenerative processes .

Building Block for Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, facilitating the development of new pharmaceutical agents .

Development of New Drugs

The compound's structural features make it an attractive candidate for drug development. Researchers are exploring its derivatives to enhance efficacy and reduce side effects associated with existing SSRIs. The modification of the pyridine moiety can lead to compounds with improved pharmacokinetic properties .

Case Study: Synthesis and Biological Evaluation

A study published in The Journal of Organic Chemistry detailed the synthesis of this compound derivatives and their evaluation for antidepressant activity using animal models. The findings indicated that certain derivatives exhibited enhanced potency compared to the parent compound, suggesting potential pathways for optimizing therapeutic effects .

Case Study: Neuroprotection Mechanism

Research conducted on the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress in neuronal cells. The study highlighted that the compound could activate specific signaling pathways that promote cell survival under stress conditions, providing insights into its mechanism of action against neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-5-(3-pyridyl)pentane involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.

Pathways Involved: It may modulate pathways related to neurotransmission, potentially influencing cognitive and neurological functions.

Comparación Con Compuestos Similares

(S)-2-Amino-5-(2-pyridyl)pentane: Similar structure but with the pyridine ring at a different position.

(S)-2-Amino-5-(4-pyridyl)pentane: Another isomer with the pyridine ring at the fourth position.

(S)-2-Amino-5-(3-pyridyl)butane: A shorter chain analog.

Uniqueness: (S)-2-Amino-5-(3-pyridyl)pentane is unique due to its specific chiral configuration and the position of the pyridine ring, which can influence its biological activity and chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(S)-2-Amino-5-(3-pyridyl)pentane, also known by its CAS number 111954-73-5, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHN

- Molecular Weight : 166.23 g/mol

- Functional Groups : Contains an amino group and a pyridine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of neurotransmitter release, particularly influencing the dopaminergic and adrenergic pathways. This modulation can lead to effects such as:

- Increased Dopamine Release : Enhancing dopaminergic signaling may contribute to improved mood and cognitive function.

- Adrenergic Activity : Potential stimulation of adrenergic receptors could influence cardiovascular responses and energy metabolism.

1. Neuropharmacological Effects

Research has indicated that this compound exhibits significant neuropharmacological properties. Studies have shown:

- Antidepressant-like Effects : In animal models, this compound has demonstrated potential antidepressant activity, likely through its dopaminergic modulation.

- Cognitive Enhancement : Preliminary studies suggest that it may enhance memory and learning capabilities, possibly by increasing synaptic plasticity in the hippocampus .

2. Antimicrobial Activity

Recent investigations have explored the antimicrobial properties of this compound:

- Inhibition of Bacterial Growth : Laboratory studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine ring and the pentane chain significantly affect the biological activity of this compound. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyridine ring | Variations in binding affinity to receptors |

| Alteration of alkyl chain length | Changes in pharmacokinetics and bioavailability |

These insights are crucial for designing more potent derivatives with enhanced therapeutic effects.

Study 1: Antidepressant Activity

A study published in Neuropharmacology evaluated the antidepressant-like effects of this compound in rodents. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.

Study 2: Antimicrobial Efficacy

Research conducted by Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated promising antimicrobial potential .

Propiedades

IUPAC Name |

(2S)-5-pyridin-3-ylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-9(11)4-2-5-10-6-3-7-12-8-10/h3,6-9H,2,4-5,11H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWVJTJAALVOQO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601287340 | |

| Record name | 3-Pyridinebutanamine, α-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111954-73-5 | |

| Record name | 3-Pyridinebutanamine, α-methyl-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111954-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinebutanamine, α-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.